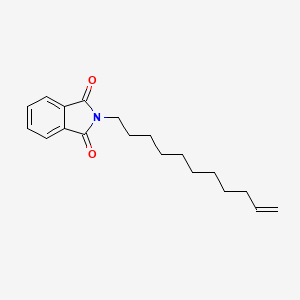
1H-Isoindole-1,3(2H)-dione, 2-(10-undecenyl)-
Overview
Description
1H-Isoindole-1,3(2H)-dione, 2-(10-undecenyl)- is a compound belonging to the class of phthalimides, which are known for their diverse biological activities and applications in various fields Phthalimides are characterized by the presence of an isoindole-1,3-dione core structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-(10-undecenyl)- typically involves the reaction of phthalic anhydride with 10-undecenylamine. The reaction is carried out under reflux conditions in an appropriate solvent such as toluene or xylene. The reaction mixture is heated to facilitate the formation of the imide bond, resulting in the desired product. The crude product is then purified through recrystallization or column chromatography to obtain pure 1H-Isoindole-1,3(2H)-dione, 2-(10-undecenyl)-.
Industrial Production Methods: Industrial production of 1H-Isoindole-1,3(2H)-dione, 2-(10-undecenyl)- follows similar synthetic routes but on a larger scale. Continuous processes involving the use of reactors with controlled temperature and pressure conditions are employed to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1H-Isoindole-1,3(2H)-dione, 2-(10-undecenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the imide group to an amine.
Substitution: 1H-Isoindole-1,3(2H)-dione, 2-(10-undecenyl)- can participate in nucleophilic substitution reactions, where the imide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Corresponding carboxylic acids.
Reduction: Primary amines.
Substitution: N-substituted phthalimides.
Scientific Research Applications
1H-Isoindole-1,3(2H)-dione, 2-(10-undecenyl)- has found applications in various scientific research fields:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of polymers, dyes, and agrochemicals due to its versatile chemical properties
Mechanism of Action
The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-(10-undecenyl)- involves its interaction with specific molecular targets and pathways. The compound’s hydrophobic nature allows it to cross biological membranes, facilitating its interaction with intracellular targets. It can inhibit enzyme activity or interfere with cellular signaling pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Phthalimide: The parent compound with a simpler structure.
N-Substituted Phthalimides: Compounds with various alkyl or aryl groups attached to the nitrogen atom of the phthalimide ring.
Naphthalimide: A similar compound with a naphthalene ring instead of a benzene ring.
Uniqueness: 1H-Isoindole-1,3(2H)-dione, 2-(10-undecenyl)- is unique due to the presence of the undecenyl group, which imparts distinct chemical and physical properties.
Properties
CAS No. |
88124-95-2 |
|---|---|
Molecular Formula |
C19H25NO2 |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
2-undec-10-enylisoindole-1,3-dione |
InChI |
InChI=1S/C19H25NO2/c1-2-3-4-5-6-7-8-9-12-15-20-18(21)16-13-10-11-14-17(16)19(20)22/h2,10-11,13-14H,1,3-9,12,15H2 |
InChI Key |
XOINLYWSOHEMFG-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCCCCCCN1C(=O)C2=CC=CC=C2C1=O |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














